![molecular formula C16H10ClFN2OS B2549221 N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3-fluorobenzamida CAS No. 313469-46-4](/img/structure/B2549221.png)
N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound that contains a thiazole ring, a chlorophenyl group, and a fluorobenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include n-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular function or structure .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular levels, often resulting in changes in cellular function or structure .
Action Environment
Environmental factors can often influence the action of thiazole derivatives, affecting their efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the thiazole derivative.
Industrial Production Methods
Industrial production methods for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Similar structure but with a nitro group instead of a fluorine atom.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMMWRIJMLNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)
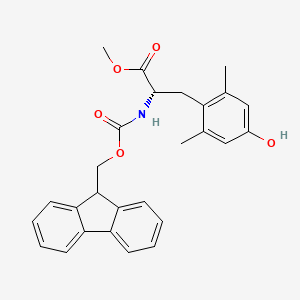
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)
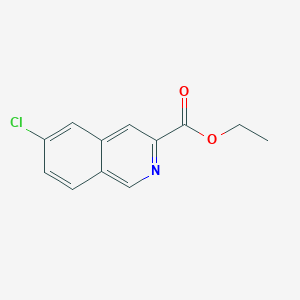
![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2549142.png)
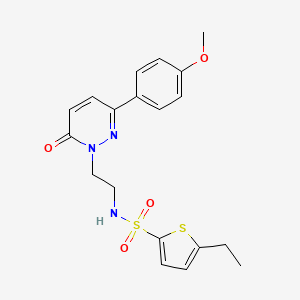
![1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide](/img/structure/B2549144.png)
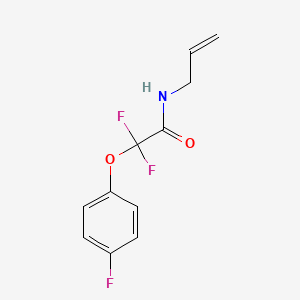
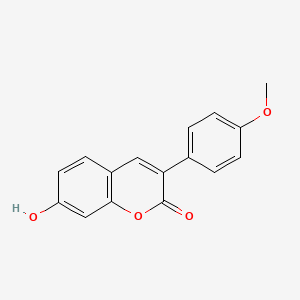
![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
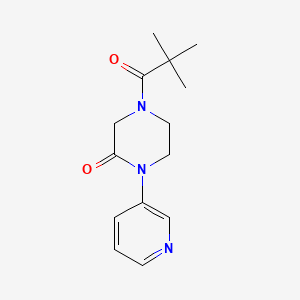
![n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide](/img/structure/B2549154.png)
![1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2549155.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)
